molecular formula C25H30N4O5S3 B2680710 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-17-8

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2680710
CAS No.: 865182-17-8
M. Wt: 562.72
InChI Key: LOZLVJAQSTZBRD-RFBIWTDZSA-N
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Description

Historical Development and Significance

The convergence of benzothiazole and sulfonamide chemistry traces its roots to the serendipitous discovery of sulfa drugs in the 1930s, which revolutionized antimicrobial therapy. Prontosil, the first sulfonamide prodrug, demonstrated the therapeutic potential of sulfonamide groups, paving the way for structural modifications to enhance efficacy and reduce toxicity. Concurrently, benzothiazole emerged as a privileged scaffold due to its presence in natural products and synthetic derivatives with anticonvulsant, antimicrobial, and antitumor activities.

The hybridization of these motifs gained momentum in the 21st century, driven by the need to overcome drug resistance and improve pharmacokinetic profiles. Early hybrids, such as benzothiazole-sulfonamide conjugates, demonstrated synergistic effects, such as enhanced enzyme inhibition (e.g., carbonic anhydrase, COX-2) and improved blood-brain barrier penetration. For example, Lin et al. (2008) reported cyclooxygenase-2-selective inhibitors by incorporating sulfonamide moieties into benzothiazole derivatives. This historical progression underscores the shift from monofunctional agents to hybrid systems capable of simultaneous multi-target engagement.

Structural Classification Within Medicinal Chemistry

Benzothiazole-sulfonamide hybrids are classified based on linkage chemistry, substitution patterns, and functional group integration:

Structural Class Key Features Example Activities References
Sulfonamide-Amide Hybrids Covalent bonding via amide linkages Anticonvulsant, antimicrobial
Bissulfonamide Hybrids Dual sulfonamide groups on benzothiazole Enzyme inhibition (CA, HIV protease)
Ylidene-Linked Hybrids Imine bonds (C=N) connecting aromatic systems Enhanced planar geometry for receptor binding
Alkyne-Substituted Hybrids Propargyl groups for click chemistry or steric effects Anticancer, anti-inflammatory

The target compound belongs to the ylidene-linked subclass, characterized by a Schiff base-like structure (C=N) connecting the benzothiazole core to a benzamide moiety. This linkage imparts planarity, facilitating π-π stacking with hydrophobic enzyme pockets. Additionally, the dual sulfamoyl groups (-SO$$2$$NH$$2$$) at positions 4 and 6 enhance hydrogen-bonding potential, a critical feature for targeting enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrase.

Emergence of Dual-Functionalized Benzothiazole Derivatives

Dual-functionalized derivatives, such as the title compound, address the limitations of single-target therapies by engaging multiple biological pathways. The propargyl group (prop-2-yn-1-yl) at position 3 of the benzothiazole ring introduces steric bulk and potential for further functionalization via click chemistry, enabling targeted drug delivery. Meanwhile, the N,N-diisobutylsulfamoyl group at position 4 of the benzamide moiety enhances lipophilicity, promoting membrane permeability.

This structural strategy aligns with findings from Khokra et al. (2018), where benzothiazole-sulfonamide hybrids with dual substituents exhibited superior anticonvulsant activity in maximal electroshock models compared to monosubstituted analogs. Similarly, Supuran et al. (1996) demonstrated that Schiff base-linked sulfonamides showed high affinity for carbonic anhydrase isoenzymes due to their planar conformations.

Research Importance of Ylidene-Linked Hybrid Molecules

Ylidene linkages (C=N) in hybrid molecules confer distinct advantages:

  • Electronic Effects : The imine bond delocalizes electrons across the hybrid scaffold, enhancing interaction with charged residues in enzyme active sites.
  • Conformational Rigidity : Reduced rotational freedom stabilizes the molecule in bioactive conformations, improving binding affinity.
  • Hydrogen-Bonding Capacity : The ylidene nitrogen can act as a hydrogen bond acceptor, complementing the sulfamoyl donors.

In computational studies, ylidene-containing hybrids like compound 9 from Khokra et al. (2018) formed three hydrogen bonds with nicotinic acetylcholine receptors, correlating with potent anticonvulsant activity. The title compound’s ylidene linkage likely enables similar interactions, positioning it as a candidate for neurological and metabolic disorders.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S3/c1-6-13-29-22-12-11-21(36(26,31)32)14-23(22)35-25(29)27-24(30)19-7-9-20(10-8-19)37(33,34)28(15-17(2)3)16-18(4)5/h1,7-12,14,17-18H,13,15-16H2,2-5H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZLVJAQSTZBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. The general synthetic route may include:

  • Formation of the Benzamide Core : The initial step often involves the reaction of an appropriate amine with a benzoic acid derivative to form the benzamide structure.
  • Introduction of Sulfamoyl Groups : This can be achieved through the reaction of sulfamic acid derivatives with the benzamide intermediate.
  • Alkyne Functionalization : The introduction of the prop-2-yn-1-yl group may involve alkyne coupling reactions, which can be facilitated by various coupling agents or catalysts.

The final product is characterized by its unique functional groups, including sulfamoyl and alkyne moieties, which are crucial for its biological activity.

The biological activity of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is believed to stem from its interaction with specific molecular targets within cells. Compounds with similar structures have been shown to exhibit:

  • Anticancer Properties : Many sulfamoyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Activity : The presence of sulfamoyl groups often correlates with enhanced antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of sulfamoyl derivatives in various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The IC50 values were reported in the low micromolar range, indicating potent activity against cancer cells .
  • Antimicrobial Testing :
    • Another research focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for potential therapeutic applications .
  • Mechanistic Insights :
    • Detailed mechanistic studies highlighted that these compounds might inhibit key enzymes involved in cell division or metabolic pathways critical for cancer cell survival .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₈H₂₄N₄O₄S₂
Molecular Weight396.53 g/mol
Anticancer Activity (IC50)Low micromolar range
Antimicrobial Activity (MIC)Effective against Gram-positive and Gram-negative bacteria
MechanismInhibition of cell division enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Spectral Features Potential Applications
Target Compound C₃₁H₃₈N₄O₅S₃ ~674.9 Benzo[d]thiazole, sulfamoyl (×2), propargyl Likely multi-step synthesis with sulfonylation and cyclization steps IR: S=O (1240–1255 cm⁻¹), C=O (~1680 cm⁻¹) Enzyme inhibition, drug design
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9) C₂₀H₁₄F₂N₄O₂S₂ (X = H) ~484.5 Triazole, sulfonyl, aryl fluoride Reflux in NaOH; tautomerization IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Antimicrobial agents
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) C₁₈H₁₂N₄O₂S 348.39 Thiadiazole, isoxazole, benzamide Hydroxylamine/K₂CO₃ in ethanol IR: C=O (1606 cm⁻¹); MS: m/z 348 (M⁺) Anticancer, anti-inflammatory
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g) C₂₁H₂₀N₄O₂S 392.48 Thiadiazole, acryloyl, dimethylamino Acetic acid/ammonium acetate reflux IR: C=O (1690, 1638 cm⁻¹); MS: m/z 392 (M⁺) Kinase inhibition

Key Comparative Insights

Structural Complexity: The target compound’s dual sulfamoyl groups and propargyl substituent distinguish it from simpler analogs like triazoles (e.g., compounds 7–9) or thiadiazoles (e.g., compound 6). These groups may enhance solubility and provide sites for targeted interactions .

Synthesis Methods :

  • The target compound likely requires sulfonylation and cyclization steps similar to ’s triazole derivatives but with additional steps to install the propargyl group .
  • In contrast, compound 6 (thiadiazole-isoxazole hybrid) is synthesized via nucleophilic substitution, highlighting divergent synthetic pathways for benzamide-containing heterocycles .

Spectral Characteristics :

  • The C=O stretch (~1680 cm⁻¹) in the target’s IR spectrum aligns with benzamide derivatives (e.g., compound 6: 1606 cm⁻¹), but the presence of sulfamoyl groups shifts S=O vibrations to 1240–1255 cm⁻¹, consistent with ’s triazoles .
  • The absence of NH stretches in the target’s IR (due to tautomerization) parallels compounds 7–9, which exist predominantly in thione forms .

Biological Relevance: Sulfamoyl groups are associated with carbonic anhydrase inhibition (common in antiglaucoma drugs), suggesting the target may share this activity with ’s triazoles .

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